Thymine glycol
Overview
Description
Thymine glycol, also known as 5,6-dihydroxy-5,6-dihydrothymine, is a modified form of the nucleobase thymine. It is one of the principal DNA lesions induced by oxidative stress and ionizing radiation. This compound is significant because it can interfere with DNA replication and transcription, leading to mutations and cellular aging .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymine glycol can be synthesized through the oxidation of thymidine. One common method involves the use of osmium tetroxide as the oxidizing agent. The reaction typically yields a mixture of diastereomers, with the (5R,6S) and (5S,6R) isomers being predominant . The Sharpless asymmetric dihydroxylation reaction can also be employed to preferentially form the (5S,6R) isomer .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the laboratory synthesis methods mentioned above can be scaled up with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Thymine glycol undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form 5-hydroxy-5-methylhydantoin.
Reduction: Reduction reactions can convert this compound back to thymine under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Osmium tetroxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products:
Oxidation: 5-hydroxy-5-methylhydantoin.
Reduction: Thymine.
Substitution: Various substituted thymine derivatives depending on the nucleophile used.
Scientific Research Applications
Thymine glycol has several applications in scientific research:
Chemistry: Used as a model compound to study oxidative DNA damage and repair mechanisms.
Biology: Investigated for its role in DNA replication and transcription interference.
Medicine: Studied for its potential involvement in aging and age-related diseases, as well as its role in cancer development due to its mutagenic properties
Mechanism of Action
Thymine glycol exerts its effects primarily by interfering with DNA replication and transcription. It forms a lesion in the DNA that blocks the progression of DNA polymerases, leading to replication fork stalling. This blockage can result in mutations if not properly repaired. The base excision repair pathway is the primary mechanism for removing this compound lesions from DNA .
Comparison with Similar Compounds
Uracil glycol: Another oxidative DNA lesion that results from the oxidation of uracil.
5-hydroxycytosine: Formed by the oxidation of cytosine and can also interfere with DNA replication.
8-oxoguanine: A well-known oxidative lesion formed from guanine.
Uniqueness: Thymine glycol is unique in its specific formation from thymine and its significant impact on DNA replication and transcription. Unlike other oxidative lesions, this compound is particularly effective at blocking DNA polymerases, making it a critical target for DNA repair mechanisms .
Properties
IUPAC Name |
5,6-dihydroxy-5-methyl-1,3-diazinane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O4/c1-5(11)2(8)6-4(10)7-3(5)9/h2,8,11H,1H3,(H2,6,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKSGXOLJNWRLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(=O)NC1=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317323 | |
Record name | Thymine glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2943-56-8 | |
Record name | Thymine glycol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2943-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thymine glycol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002943568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thymine glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thymine glycol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042037 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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